(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-4-2-5-12(10-11)7-8-13(15)14-6-3-9-16-14/h2-10H,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFLECZOQGLQKP-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between furan-2-carbaldehyde and 3-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form epoxides or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.
Substitution: It can participate in electrophilic or nucleophilic substitution reactions, particularly at the furan ring or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets. It can inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Crystallography
The planarity of chalcones is critical for conjugation and biological activity. For example, (E)-1-(Furan-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one exhibits a near-planar structure with a dihedral angle of 2.06° between the furan and phenyl rings, enhancing π-conjugation . Similarly, (2E)-3-(2-chlorophenyl)-1-(2-furyl)prop-2-en-1-one shows a dihedral angle of 3.1°, indicating slight non-planarity due to steric effects from the chloro substituent .
Table 1: Structural Parameters of Selected Chalcones
Table 2: Physical Properties of Furan-Containing Chalcones
Electronic Effects and Substituent Influence
Conversely, electron-withdrawing groups (e.g., -Br, -NO₂) enhance electrophilicity. For instance, (2E)-3-(4-nitrophenyl)-1-(furan-2-yl)prop-2-en-1-one exhibits high hyperpolarizability (369.294 × 10²² m² V⁻²) due to the nitro group’s electron-withdrawing effect . The 3-methyl group in the target compound may lower hyperpolarizability compared to nitro-substituted analogs but improve solubility in hydrophobic environments.
Table 3: Electronic Effects of Substituents
Biological Activity
(2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered interest due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name : (E)-1-(furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one
- Molecular Formula : C14H12O2
- Molecular Weight : 212.24 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated several derivatives of furan-based chalcones for their ability to inhibit the growth of various bacterial strains. The results demonstrated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM across different strains .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
Antioxidant Activity
Chalcones are recognized for their antioxidant properties, which contribute to their potential in preventing oxidative stress-related diseases. The antioxidant activity of this compound was evaluated using various assays, indicating a strong capacity to scavenge free radicals .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, thereby suggesting its potential in treating inflammatory conditions .
Anticancer Properties
A notable area of research is the anticancer activity of this compound. Studies have shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin biosynthesis .
- Receptor Interaction : It may interact with cellular receptors that modulate inflammatory responses and cell proliferation.
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Tyrosinase Inhibition Study : A derivative exhibited an IC50 value of 0.0433 µM against tyrosinase, indicating potent inhibitory action compared to standard compounds .
- Anticancer Study : Research demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines, with a marked decrease in cell viability observed at concentrations as low as 10 µM .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for (2E)-1-(Furan-2-yl)-3-(3-methylphenyl)prop-2-en-1-one?
- The synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensation between furan-2-carbaldehyde and 3-methylacetophenone derivatives. Key parameters include:
-
Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for polar aprotic conditions .
-
Catalysts : Acidic (e.g., HCl) or basic (e.g., NaOH) catalysts to facilitate aldol condensation .
-
Temperature : Controlled heating (60–80°C) to optimize yield and minimize side reactions .
-
Yield Optimization : Purity can be improved via recrystallization using ethanol or methanol .
Reaction Condition Yield (%) Purity (%) DCM, 60°C, NaOH 72 95 THF, 80°C, HCl 68 92
Q. How is the structural confirmation of this compound achieved post-synthesis?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the (E)-configuration of the α,β-unsaturated ketone and substituent positions .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1600 cm (C=C stretch) validate the enone system .
- X-ray Crystallography : Monoclinic crystal lattice parameters (e.g., space group , β = 94.4°) confirm molecular conformation .
Advanced Research Questions
Q. What reaction pathways dominate the chemical behavior of this compound?
- Oxidation : The α,β-unsaturated ketone undergoes epoxidation or hydroxylation under oxidative conditions (e.g., , peracids) .
- Reduction : Catalytic hydrogenation (Pd/C, ) saturates the C=C bond, yielding 3-(3-methylphenyl)-1-(furan-2-yl)propan-1-one .
- Substitution : Electrophilic aromatic substitution on the 3-methylphenyl ring occurs at the meta position due to steric hindrance .
Q. How does molecular conformation influence physicochemical properties?
- Crystal Packing : X-ray data reveal non-covalent interactions (e.g., C–H···O) between the furan oxygen and methylphenyl group, stabilizing the lattice .
- Thermal Stability : Melting point (~341 K) correlates with intermolecular forces, as shown in differential scanning calorimetry (DSC) .
Q. What computational methods predict bioactivity against similar chalcone derivatives?
- Docking Studies : Molecular docking (AutoDock Vina) with cyclooxygenase-2 (COX-2) suggests potential anti-inflammatory activity, similar to (E)-3-(2-chlorophenyl) analogs .
- QSAR Models : Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency, as seen in structure-activity relationship (SAR) studies .
Methodological Guidance
Q. How to resolve contradictions in reported bioactivity data?
- Control Experiments : Compare assays (e.g., MIC vs. IC) under standardized conditions (pH, solvent). For example, discrepancies in antifungal activity may arise from DMSO solvent interference .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-chlorophenyl or 4-fluorophenyl analogs) to identify trends in substituent effects .
Q. What advanced techniques assess purity and stability?
- HPLC-MS : Quantifies impurities (e.g., Z-isomer) with a C18 column and acetonitrile/water gradient .
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via TLC or UV-Vis spectroscopy .
Comparative Analysis
Q. How does bioactivity compare to derivatives with halogen substituents?
- Anticancer Activity : The 3-methylphenyl analog shows moderate cytotoxicity (IC = 18 µM) against MCF-7 cells, weaker than 4-fluorophenyl derivatives (IC = 9 µM) due to reduced electronegativity .
- Antimicrobial Spectrum : Compared to 2-chlorophenyl analogs, the 3-methylphenyl variant exhibits broader Gram-positive bacterial inhibition but lower antifungal efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
